Cas no 2228423-58-1 (3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid)

3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid
- 2228423-58-1
- EN300-1953052
-
- インチ: 1S/C10H11F3O3/c1-5-3-7(6(2)16-5)8(4-9(14)15)10(11,12)13/h3,8H,4H2,1-2H3,(H,14,15)
- InChIKey: ZPOZGXJOESLDBW-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(=O)O)C1C=C(C)OC=1C)(F)F
計算された属性
- せいみつぶんしりょう: 236.06602869g/mol
- どういたいしつりょう: 236.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.4Ų
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953052-10.0g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 10g |
$8357.0 | 2023-06-02 | ||
Enamine | EN300-1953052-5.0g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 5g |
$5635.0 | 2023-06-02 | ||
Enamine | EN300-1953052-1.0g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 1g |
$1944.0 | 2023-06-02 | ||
Enamine | EN300-1953052-0.1g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 0.1g |
$1711.0 | 2023-09-17 | ||
Enamine | EN300-1953052-0.25g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 0.25g |
$1789.0 | 2023-09-17 | ||
Enamine | EN300-1953052-0.05g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 0.05g |
$1632.0 | 2023-09-17 | ||
Enamine | EN300-1953052-5g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 5g |
$5635.0 | 2023-09-17 | ||
Enamine | EN300-1953052-0.5g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 0.5g |
$1866.0 | 2023-09-17 | ||
Enamine | EN300-1953052-2.5g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 2.5g |
$3809.0 | 2023-09-17 | ||
Enamine | EN300-1953052-1g |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid |
2228423-58-1 | 1g |
$1944.0 | 2023-09-17 |
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
9. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acidに関する追加情報
3-(2,5-Dimethylfuran-3-yl)-4,4,4-Trifluorobutanoic Acid: A Comprehensive Overview
3-(2,5-Dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid (CAS No. 2228423-58-1) is a unique and multifaceted compound that has garnered significant attention in the fields of organic chemistry and medicinal research. This compound is characterized by its distinct structural features, which include a 2,5-dimethylfuran moiety and a trifluoromethylated butanoic acid group. These structural elements endow the compound with a range of interesting properties that make it a valuable candidate for various applications in pharmaceuticals and materials science.
The 2,5-dimethylfuran moiety is a well-known aromatic heterocycle that has been extensively studied for its potential in bioactive molecules. The presence of two methyl groups at the 2 and 5 positions enhances the stability and reactivity of the furan ring, making it an attractive scaffold for drug design. The trifluoromethylated butanoic acid group, on the other hand, introduces significant electronic and steric effects that can influence the compound's biological activity and physicochemical properties.
Recent studies have highlighted the potential of 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid in various therapeutic areas. One notable application is in the development of anti-inflammatory agents. The compound has been shown to exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. This makes it a promising lead for the treatment of chronic inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory properties, 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid has also demonstrated potential as an anticancer agent. Research has indicated that the compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. This selective cytotoxicity is attributed to its ability to disrupt specific signaling pathways that are often dysregulated in cancer cells.
The synthesis of 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid has been optimized through various methodologies to improve yield and purity. One common approach involves the coupling of 2,5-dimethylfuran with a trifluoromethylated butyryl chloride followed by hydrolysis to form the carboxylic acid. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to achieve high efficiency and selectivity in the synthesis process.
The physicochemical properties of 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid have been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These studies have provided detailed insights into the molecular structure and conformational behavior of the compound. The trifluoromethyl group imparts significant hydrophobicity and lipophilicity to the molecule, which can influence its bioavailability and cellular uptake.
In terms of pharmacokinetics, 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Preclinical studies have shown that the compound is well-absorbed orally and rapidly distributed throughout the body. Its metabolic stability is another advantageous feature that contributes to its potential as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.
Beyond its therapeutic applications, 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid has also found use in materials science. The unique combination of aromaticity and fluorination makes it a valuable building block for constructing advanced materials with tailored properties. For example, it has been incorporated into polymer matrices to enhance their thermal stability and mechanical strength.
In conclusion, 3-(2,5-dimethylfuran-3-yl)-4,4,4-trifluorobutanoic acid (CAS No. 2228423-58-1) is a versatile compound with a wide range of potential applications in pharmaceuticals and materials science. Its distinctive structural features confer it with unique properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its biological activity and physicochemical behavior, this compound is poised to play a significant role in advancing various fields of science and technology.
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